
2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol is a chemical compound with the molecular formula C8H7Cl2FO. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with an ethanol group.
Métodos De Preparación
The synthesis of 2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol typically involves the reduction of 2,6-dichloro-3-fluorophenyl ethyl ketone using sodium borohydride. The reaction proceeds under controlled conditions to yield the desired ethanol derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the ethanol group, potentially converting it into different functional groups.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol is primarily used as an intermediate in the synthesis of pharmaceutical compounds. It is a key intermediate in the preparation of Crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Crizotinib is used in the treatment of non-small cell lung cancer (NSCLC) positive for ALK . Additionally, this compound is valuable in organic synthesis and chemical research due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol is primarily related to its role as an intermediate in the synthesis of Crizotinib. Crizotinib exerts its effects by inhibiting c-MET kinase and ALK, which are involved in the growth and survival of cancer cells. By blocking these pathways, Crizotinib can effectively inhibit tumor growth and proliferation .
Comparación Con Compuestos Similares
2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol can be compared with other similar compounds, such as:
1-(2,6-Dichloro-3-fluorophenyl)ethanol: This compound has a similar structure but lacks the additional chlorine atom on the ethanol group.
2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol: This compound contains a trifluoromethyl group instead of the dichloro substitution.
1-(3-Chloro-2,6-difluorophenyl)ethanone: This compound has a ketone group instead of an ethanol group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C8H5Cl4FO |
|---|---|
Peso molecular |
277.9 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H5Cl4FO/c9-3-1-2-4(10)6(13)5(3)7(14)8(11)12/h1-2,7-8,14H |
Clave InChI |
LYCWIWVTEUQSIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)C(C(Cl)Cl)O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione](/img/structure/B14765732.png)

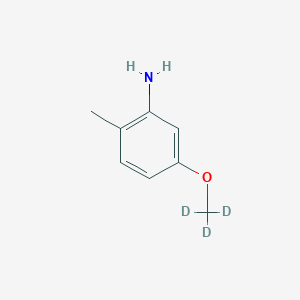
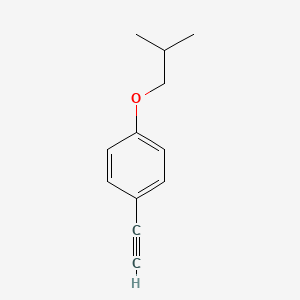


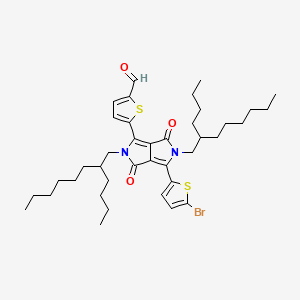
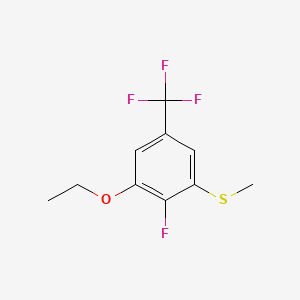
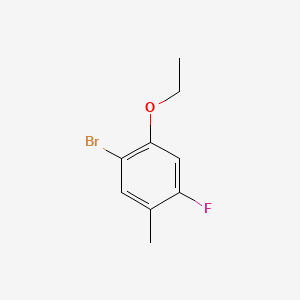
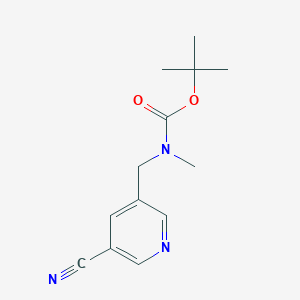

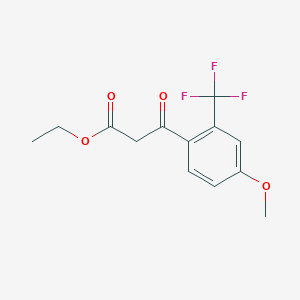
![[(1R)-1-(2-furanyl)ethyl]-[(1R)-1-phenylbut-3-enyl]ammonium](/img/structure/B14765802.png)
![Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14765804.png)
